2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound that features an indole core, a pyrimidine ring, and an imidazole moiety. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: Starting from a suitable precursor, the indole core is synthesized through Fischer indole synthesis or other established methods.
Pyrimidine Ring Construction: The pyrimidine ring is constructed via cyclization reactions involving appropriate precursors.
Imidazole Ring Formation: The imidazole ring is synthesized through condensation reactions.
Coupling Reactions: The final step involves coupling the indole, pyrimidine, and imidazole moieties through amide bond formation using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole, pyrimidine, or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole, pyrimidine, or imidazole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(2-(pyrimidin-4-yl)ethyl)acetamide
- 2-(1H-indol-3-yl)-N-(2-(imidazol-1-yl)ethyl)acetamide
- 2-(1H-indol-3-yl)-N-(2-(2-methylpyrimidin-4-yl)ethyl)acetamide
Uniqueness
2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is unique due to the presence of both the pyrimidine and imidazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-14-26-19(12-20(27-14)28-10-9-22-15(28)2)23-7-8-24-21(29)11-16-13-25-18-6-4-3-5-17(16)18/h3-6,9-10,12-13,25H,7-8,11H2,1-2H3,(H,24,29)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUKBYHXWMWLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.